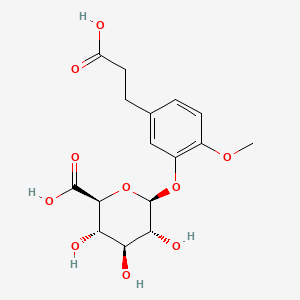

Dihydroisoferulic Acid 3-O-Glucuronide

Übersicht

Beschreibung

The compound Dihydroisoferulic Acid 3-O-Glucuronide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure with multiple functional groups, including carboxylic acids, methoxy groups, and hydroxyl groups, which contribute to its diverse chemical reactivity and potential biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dihydroisoferulic Acid 3-O-Glucuronide typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:

Formation of the oxane ring: This step involves the cyclization of a suitable precursor, often through an intramolecular nucleophilic substitution reaction.

Introduction of the carboxyethyl group: This can be achieved through a carboxylation reaction, where a suitable carboxylic acid derivative is introduced.

Methoxylation: The methoxy group can be introduced via a methylation reaction using reagents like dimethyl sulfate or methyl iodide.

Hydroxylation: The hydroxyl groups are typically introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Dihydroisoferulic Acid 3-O-Glucuronide: can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carboxylic acid groups can be reduced to alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Dihydroisoferulic Acid 3-O-Glucuronide:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of Dihydroisoferulic Acid 3-O-Glucuronide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include:

Enzyme inhibition: Binding to the active site of an enzyme, preventing substrate access.

Receptor binding: Interacting with cell surface receptors, triggering a cellular response.

Vergleich Mit ähnlichen Verbindungen

Dihydroisoferulic Acid 3-O-Glucuronide: can be compared with other similar compounds, such as:

(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-ethoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid: Similar structure but with an ethoxy group instead of a methoxy group.

These comparisons highlight the unique properties of This compound

Biologische Aktivität

Dihydroisoferulic Acid 3-O-Glucuronide (this compound) is a phenolic glycoside derived from the metabolism of ferulic acid, a common phytochemical found in various plants. This compound has garnered attention for its potential biological activities, particularly its antioxidant properties and effects on human health. This article explores the biological activity of this compound, supported by recent research findings and case studies.

This compound is categorized as a phenolic glycoside, which are compounds characterized by the presence of a phenolic group attached to a sugar moiety. This structure is significant for its solubility and bioavailability in biological systems. The glucuronidation process enhances the compound's stability and facilitates its transport across biological membranes.

1. Antioxidant Activity

Research indicates that this compound exhibits potent antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby reducing oxidative stress and preventing cellular damage. A study highlighted that acyl glucuronides of ferulic acid, including this compound, possess strong radical scavenging abilities, significantly higher than their parent compounds .

2. Pharmacokinetics

The pharmacokinetic profile of this compound reveals its absorption, distribution, metabolism, and excretion (ADME) characteristics. Following oral administration, the compound undergoes extensive glucuronidation in the liver, which enhances its bioavailability . A clinical trial demonstrated that metabolites like this compound can achieve peak plasma concentrations within two hours post-ingestion, indicating effective absorption and systemic distribution .

3. Effects on Human Health

This compound has been linked to various health benefits:

- Cardiovascular Health : Studies suggest that phenolic compounds can improve endothelial function and reduce cardiovascular risk factors. In randomized controlled trials, specific doses of polyphenols have shown significant improvements in flow-mediated dilation (FMD), a marker of vascular health .

- Anti-inflammatory Properties : The compound may exert anti-inflammatory effects by modulating inflammatory pathways. Research has indicated that phenolic glycosides can downregulate pro-inflammatory cytokines, contributing to reduced inflammation in chronic diseases .

Case Studies

Several case studies have documented the health effects associated with this compound:

- Clinical Trial on Endothelial Function : A double-blind study involving healthy adults assessed the impact of this compound on vascular function. Results indicated improved FMD after consumption of doses containing this metabolite .

- Antioxidant Efficacy in Aging : A study focused on older adults showed that regular intake of phenolic-rich diets led to increased levels of this compound in plasma, correlating with enhanced antioxidant status and reduced oxidative markers .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O10/c1-24-8-4-2-7(3-5-10(17)18)6-9(8)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2,4,6,11-14,16,19-21H,3,5H2,1H3,(H,17,18)(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJGZCUHTGTJHT-JHZZJYKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CCC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678632 | |

| Record name | 5-(2-Carboxyethyl)-2-methoxyphenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187945-72-7 | |

| Record name | 5-(2-Carboxyethyl)-2-methoxyphenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.